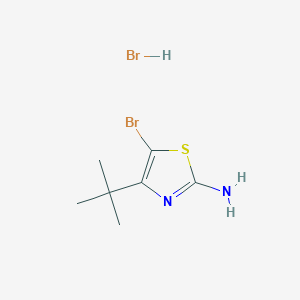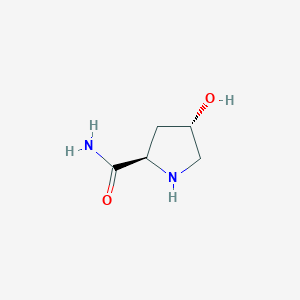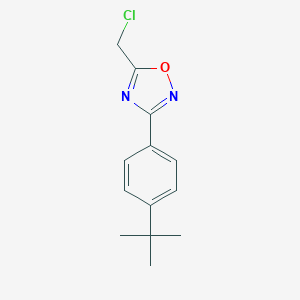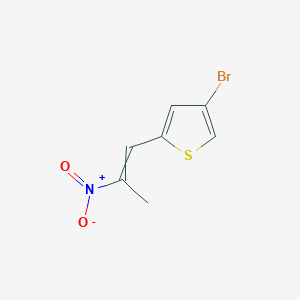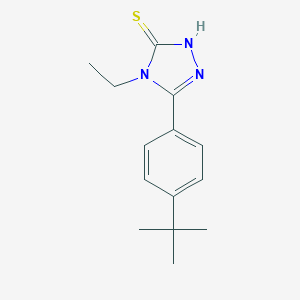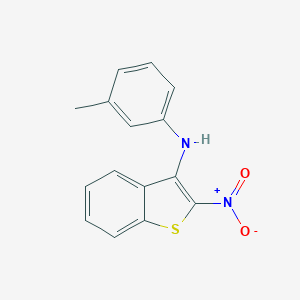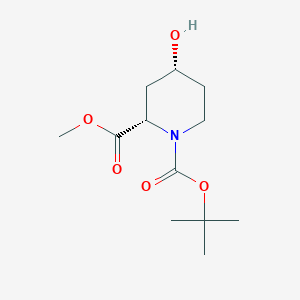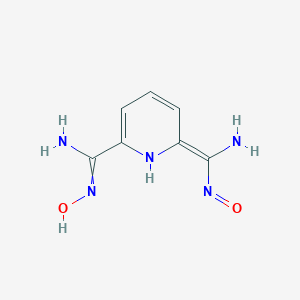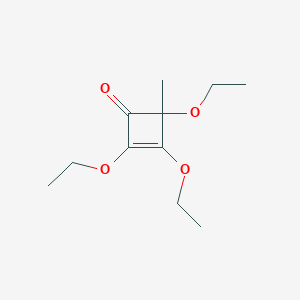
2,3,4-Triethoxy-4-methyl-2-cyclobutenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Triethoxy-4-methyl-2-cyclobutenone, also known as TECB, is a cyclic ketone that has been synthesized and studied for its potential applications in various scientific fields. This compound has a unique structure and properties that make it a promising candidate for research in areas such as organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is not well understood, but it is believed to act as a Michael acceptor in various reactions, allowing it to react with nucleophiles and form covalent bonds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone. However, studies have shown that it exhibits low toxicity and does not have any significant effects on cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,3,4-Triethoxy-4-methyl-2-cyclobutenone is its high purity and stability, which makes it a reliable reagent for use in lab experiments. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2,3,4-Triethoxy-4-methyl-2-cyclobutenone. One area of interest is its potential use in medicinal chemistry as a scaffold for the development of new drugs. Additionally, 2,3,4-Triethoxy-4-methyl-2-cyclobutenone could be further investigated for its potential use in materials science and organic synthesis, particularly in the development of new functionalized polymers and materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
2,3,4-Triethoxy-4-methyl-2-cyclobutenone can be synthesized through a multistep process involving the reaction of 4-methyl-2-cyclobutenone with ethyl orthoformate and sodium ethoxide. The resulting product is then treated with hydrochloric acid and ethanol to yield 2,3,4-Triethoxy-4-methyl-2-cyclobutenone in high purity.
Aplicaciones Científicas De Investigación
2,3,4-Triethoxy-4-methyl-2-cyclobutenone has been studied for its potential applications in organic synthesis as a building block for the synthesis of various compounds. It has also been investigated for its potential use in materials science as a precursor for the production of functionalized polymers and materials.
Propiedades
Número CAS |
170117-93-8 |
|---|---|
Nombre del producto |
2,3,4-Triethoxy-4-methyl-2-cyclobutenone |
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
2,3,4-triethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C11H18O4/c1-5-13-8-9(12)11(4,15-7-3)10(8)14-6-2/h5-7H2,1-4H3 |
Clave InChI |
CLHCLBCMVRJRHE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(C1=O)(C)OCC)OCC |
SMILES canónico |
CCOC1=C(C(C1=O)(C)OCC)OCC |
Sinónimos |
2-Cyclobuten-1-one,2,3,4-triethoxy-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



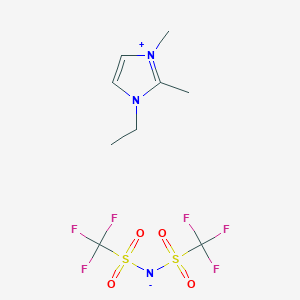
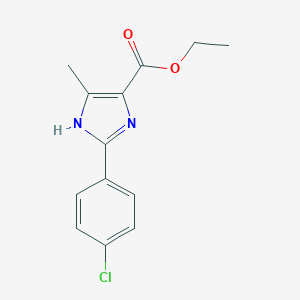
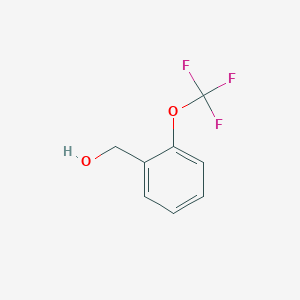
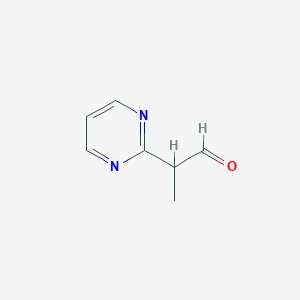

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
